5-Bromo-2-nitrobenzaldehyde

Catalog No.
S663164
CAS No.
20357-20-4
M.F
C7H4BrNO3
M. Wt
230.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-nitrobenzaldehyde

CAS Number

20357-20-4

Product Name

5-Bromo-2-nitrobenzaldehyde

IUPAC Name

5-bromo-2-nitrobenzaldehyde

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

InChI

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H

InChI Key

UFRVBZVJVRHSNR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-]

Synonyms

5-​Bromo-​2-​nitrobenzaldehyde; NSC 107452

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-]

5-Bromo-2-nitrobenzaldehyde is an aromatic compound with the chemical formula C7_7H4_4BrNO3_3. It features a bromine atom and a nitro group attached to a benzaldehyde structure, making it an important intermediate in organic synthesis. The presence of both electron-withdrawing groups (the bromine and nitro groups) significantly influences its reactivity and potential applications in various

  • Safety data sheets (SDS) for 5-bromo-2-nitrobenzaldehyde are not readily available from chemical suppliers. However, based on the functional groups present, some general safety considerations can be made:
    • The nitro group is a potential explosive if heated rapidly or exposed to strong oxidizing agents or reducing agents [].
    • The compound may be irritating to the skin, eyes, and respiratory system.
    • Standard laboratory practices for handling organic chemicals should be followed when working with this compound.

Synthesis and Characterization:

5-Bromo-2-nitrobenzaldehyde is an aromatic aldehyde containing a bromine atom at the 5th position and a nitro group at the 2nd position of the benzene ring. Its synthesis has been reported using various methods, including nitration of 5-bromobenzaldehyde and formylation of 2-bromo-5-nitrotoluene [, ].

Applications in Organic Synthesis:

-Bromo-2-nitrobenzaldehyde serves as a valuable building block in organic synthesis due to the presence of reactive functional groups. Its applications include:

  • Preparation of Heterocyclic Compounds: The nitro group can be readily reduced to an amine, allowing further functionalization and cyclization to form various heterocyclic compounds like pyrazoles, imidazoles, and pyridines [, ].
  • Synthesis of Fine Chemicals and Pharmaceuticals: The aldehyde group can participate in condensation reactions with various nucleophiles to access diverse fine chemicals and pharmaceuticals. For example, it can be used to synthesize Schiff bases, hydrazones, and precursors for drug development [, ].

Research in Material Science:

-Bromo-2-nitrobenzaldehyde has been explored in material science applications due to its potential properties:

  • Organic Electronics: The molecule's electron-withdrawing groups (nitro and bromine) can influence its electronic properties, making it a candidate for organic electronics applications like optoelectronic devices and organic solar cells [].
  • Crystal Engineering: The presence of different functional groups can promote self-assembly and crystal formation, allowing for the exploration of its potential in crystal engineering for functional materials [].
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is useful for synthesizing amine derivatives.
  • Condensation Reactions: It can undergo condensation with various nucleophiles to form more complex molecules, such as Schiff bases and other nitrogen-containing compounds .

Research indicates that 5-Bromo-2-nitrobenzaldehyde exhibits notable biological activities. It has been studied for its potential use in medicinal chemistry, particularly in the development of compounds with anti-inflammatory and antimicrobial properties. Its derivatives have shown promise as neuroprotective agents, suggesting its relevance in treating neurodegenerative diseases .

The synthesis of 5-Bromo-2-nitrobenzaldehyde typically involves:

  • Nitration of Bromobenzaldehyde: Starting from 5-bromobenzaldehyde, nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.
  • Direct Bromination: Alternatively, the compound can be synthesized via bromination of 2-nitrobenzaldehyde under controlled conditions.
  • Using Precursor Compounds: Various precursors can also be employed to introduce the bromine and nitro groups sequentially through electrophilic aromatic substitution reactions .

5-Bromo-2-nitrobenzaldehyde finds applications in:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of advanced materials due to its unique electronic properties.
  • Research: Employed in studies investigating reaction mechanisms and the development of new synthetic methodologies .

Studies on 5-Bromo-2-nitrobenzaldehyde's interactions have highlighted its potential as a ligand in coordination chemistry. Its ability to coordinate with metal ions has implications for catalysis and material science. Additionally, its biological interactions suggest that it may modulate specific biological pathways, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 5-Bromo-2-nitrobenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Bromo-2-nitrobenzaldehydeC7_7H4_4BrNO3_3Similar structure but different substitution pattern
2-Bromo-5-nitrobenzaldehydeC7_7H4_4BrNO3_3Different positioning of bromine and nitro groups
4-Bromo-2-fluoro-5-nitrotolueneC8_8H7_7BrFNO2_2Incorporates fluorine; used in similar applications
4-Bromo-2-fluoro-5-nitrobenzamideC7_7H6_6BrFNO3_3Contains an amide group; differing reactivity patterns
4-Bromo-2-fluoro-5-nitrobenzoic acidC7_7H4_4BrFNO4_4Acidic nature alters its reactivity significantly

Uniqueness

5-Bromo-2-nitrobenzaldehyde stands out due to its specific combination of bromine and nitro substituents at the ortho positions relative to the aldehyde group. This positioning enhances its electrophilicity and makes it particularly useful in nucleophilic substitution reactions compared to other similar compounds .

Classical Electrophilic Aromatic Substitution Routes

Traditional synthesis of 5-bromo-2-nitrobenzaldehyde has historically relied on sequential electrophilic aromatic substitution reactions, where the order of functional group introduction significantly affects regioselectivity and yield. The most established approach involves the nitration of 3-bromobenzaldehyde using concentrated nitric acid in sulfuric acid medium. This method takes advantage of the meta-directing nature of the aldehyde group, which favors substitution at the 5-position relative to the aldehyde functionality. The nitration reaction typically requires careful temperature control, with the 3-bromobenzaldehyde being added portion-wise over 10 minutes to a stirred mixture of nitric acid (65%) and sulfuric acid (96%) cooled in an ice bath. After maintaining the reaction at room temperature for 4 hours, the product is isolated by pouring the reaction mixture onto ice, followed by filtration and washing procedures.

The alternative sequential approach involves bromination of nitrobenzaldehyde derivatives using specialized brominating agents. Research has demonstrated that N-bromosuccinimide in concentrated sulfuric acid provides an effective method for brominating deactivated aromatic compounds. This approach addresses the challenge that strongly deactivated aromatic substrates, such as nitrobenzaldehydes, present reduced reactivity toward conventional bromination methods. The reaction typically requires heating to 60°C and can be completed within 1.5 to 3 hours, depending on the degree of deactivation. The regioselectivity observed in these transformations often favors para-substitution relative to the nitro group, which can be attributed to the electronic effects and steric considerations inherent in the aromatic system.

Mechanistic Considerations in Sequential Functionalization

The mechanistic pathways underlying traditional nitration-bromination sequences involve complex interactions between electrophilic species and the aromatic substrate. In the mixed acid nitration system, the nitronium cation (NO₂⁺) acts as the electrophilic species, generated through the interaction of nitric acid with concentrated sulfuric acid. The presence of electron-withdrawing groups on the aromatic ring significantly influences the reaction kinetics and regioselectivity. For moderately deactivated compounds containing single nitro groups, initial nitration typically precedes bromination, while strongly deactivated compounds show preferential bromination under combined nitric acid-bromine conditions.

The bromination mechanism in concentrated sulfuric acid involves the formation of brominating species through interaction between bromine and nitric acid components. Stoichiometric studies indicate that the bromination process consumes approximately 0.5 mol of bromine per mol of aromatic substrate, with concurrent reduction of nitronium cation to nitrosonium cation. This mechanistic understanding has proven crucial for optimizing reaction conditions and predicting regioselectivity patterns in multi-substituted aromatic systems. The concentration of sulfuric acid plays a critical role, as concentrations below 85% effectively cancel bromination activity, while concentrations of 90% or higher maintain effective brominating capacity.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20357-20-4

Wikipedia

5-Bromo-2-nitrobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types